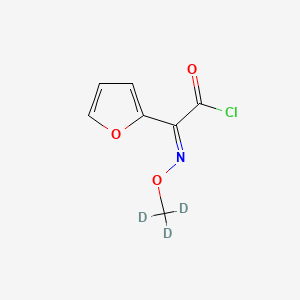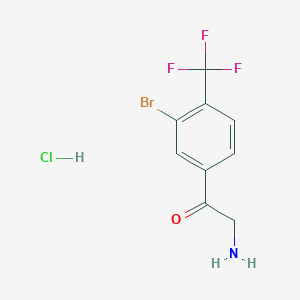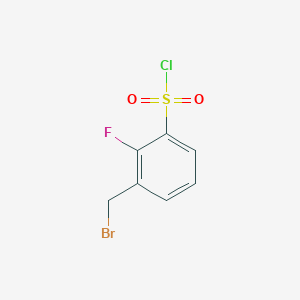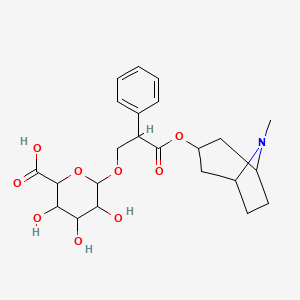
Atropine glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atropine glucuronide is a metabolite of atropine, a tropane alkaloid and anticholinergic medication. Atropine is commonly used to treat certain types of nerve agent and pesticide poisonings, as well as some types of slow heart rate, and to decrease saliva production during surgery . This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of atropine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of atropine involves several steps, including the hydroxymethylation and separation of byproducts with high structural similarity to atropine. This process can be carried out using continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system . The reaction conditions typically involve careful pH control and the use of functionalized resins for purification.
Industrial Production Methods
Industrial production of atropine glucuronide involves the enzymatic glucuronidation of atropine. This process uses uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Atropine glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group of atropine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to atropine.
Substitution: Substitution reactions can occur at the ester linkage of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include noratropine, atropin-n-oxide, tropine, and tropic acid .
Applications De Recherche Scientifique
Atropine glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of tropane alkaloids.
Biology: It is used in studies of enzyme kinetics and the role of UDP-glucuronosyltransferase enzymes in drug metabolism.
Medicine: It is investigated for its potential therapeutic effects and its role in the detoxification of atropine.
Industry: It is used in the development of analytical methods for the detection and quantification of atropine and its metabolites
Mécanisme D'action
Atropine glucuronide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition blocks the parasympathetic nervous system, leading to increased heart rate and reduced secretions . The molecular targets of this compound include muscarinic receptors in the heart, lungs, and gastrointestinal tract.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to atropine glucuronide include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness
This compound is unique due to its specific role in the metabolism and detoxification of atropine. Unlike other glucuronides, it is formed from a tropane alkaloid and has distinct pharmacological properties.
Propriétés
Numéro CAS |
17301-09-6 |
|---|---|
Formule moléculaire |
C23H31NO9 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29) |
Clé InChI |
WIFBYLWEGJIRPO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
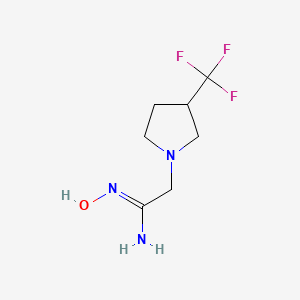
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
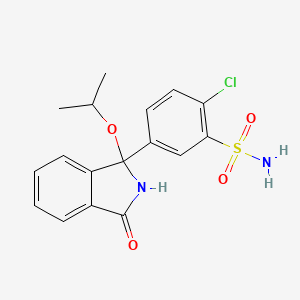
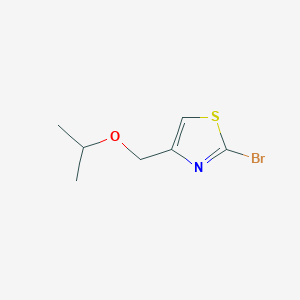
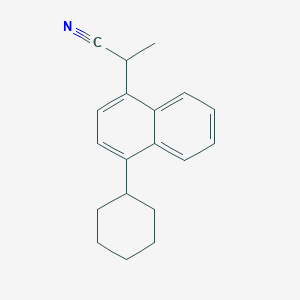
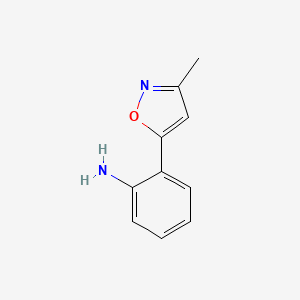
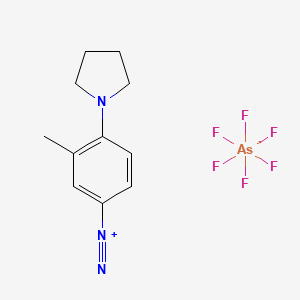
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)
